

# Application Notes: Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes

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## Compound Focus: Pyridine, 1-sulfide

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This document outlines a groundbreaking skeletal editing technique that directly transforms electron-deficient pyridines into electron-rich **thiophene-2-carbaldehydes** [1]. This method is a significant advancement in the field of heterocyclic chemistry, enabling precise modification of core ring structures in complex molecules.

**1. Key Reaction and Mechanism** The transformation operates via an **ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing)** process [1]. The key features of this reaction are:

- **Direct Atom Swap:** A carbon-nitrogen (C-N) pair in the pyridine ring is swapped for a carbon-sulfur (C-S) pair, converting a six-membered nitrogen heterocycle into a five-membered sulfur heterocycle.
- **Reagent:** The process is mediated by **elemental sulfur (S)**, which acts as an amphiphilic reagent [1].
- **Critical Intermediate:** The reaction proceeds through a **streptocyanine intermediate**, which reacts with sulfur to simultaneously form the thiophene ring and install an aldehyde group [1].
- **Functional Group Tolerance:** The method exhibits remarkable functional group tolerance across diverse, drug-like scaffolds, making it suitable for late-stage functionalization of complex molecules [1].

**2. Applications in Drug Discovery and Development** The ability to perform skeletal editing directly on pyridine cores has profound implications for drug discovery.

- **Rapid Diversification:** It allows for the rapid diversification of compound libraries without the need for *de novo* synthesis, saving significant time and resources [1].
- **Late-Stage Functionalization:** The power of this strategy has been demonstrated through the precise and controllable modification of natural products and drug molecules [1].

- **Versatile Handle:** The newly incorporated aldehyde moiety (-CHO) on the thiophene product provides an exceptional versatile handle for further downstream derivatization, enabling the synthesis of a wide array of derivatives from a single intermediate [1].

## Experimental Protocol

The following protocol is adapted from the seminal work on this skeletal editing approach [1].

### Transformation of Pyridines to Thiophene-2-carbaldehydes

**Objective:** To directly convert an electron-deficient pyridine derivative into a thiophene-2-carbaldehyde via a CN-to-S atom swap.

#### Materials:

- Starting material: Electron-deficient pyridine substrate
- Reagents: Elemental sulfur (S), additional nucleophile (as specified in the original publication)
- Solvents: As required for the reaction (not specified in available sources)
- Equipment: Standard synthetic glassware, stirring apparatus, inert atmosphere capability (if needed)

#### Procedure:

- **Reaction Setup:** Charge a reaction vessel with the pyridine starting material and elemental sulfur.
- **Nucleophile Addition:** Introduce the required nucleophile to the reaction mixture to initiate the ANORRC process.
- **Streptocyanine Formation:** The reaction proceeds through the *in situ* generation of a streptocyanine intermediate.
- **Ring Opening and Closing:** Elemental sulfur mediates successive electrophilic and nucleophilic additions, leading to ring opening of the pyridine intermediate and subsequent ring closure.
- **Thiophene Formation:** The ring-closing step simultaneously forges the thiophene heterocycle and installs the formyl group at the 2-position.
- **Reaction Monitoring:** Monitor the reaction for completion using appropriate analytical techniques (e.g., TLC, LC-MS).
- **Work-up and Purification:** Upon completion, work up the reaction mixture and purify the crude product using standard techniques (e.g., extraction, chromatography) to isolate the desired thiophene-2-carbaldehyde.

#### Key Considerations:

- This is an **operationally simple** method, though specific details on reaction concentration, temperature, time, and work-up are available in the full experimental section of the primary publication [1].
- The protocol is designed as a direct transformation, leveraging the unique reactivity of elemental sulfur.

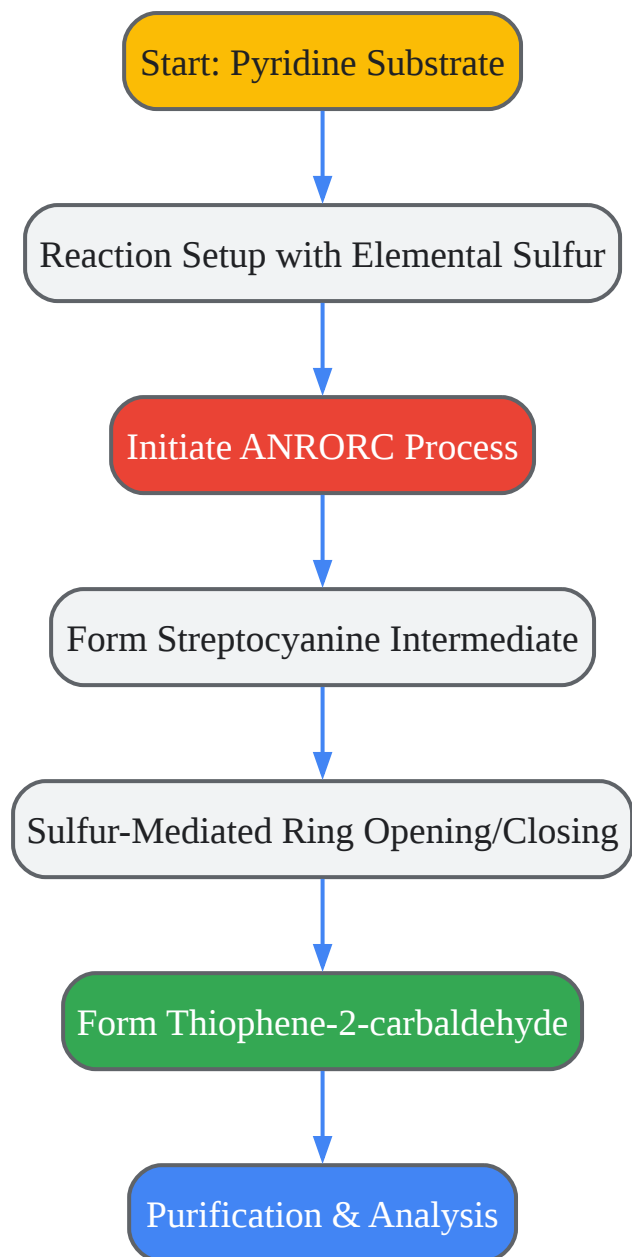
## Summary of Skeletal Editing Method

The table below summarizes the core features of this skeletal editing method for easy comparison with other techniques.

Feature	Description
Transformation	Pyridine to Thiophene-2-carbaldehyde
Edit Type	Direct C-N to C-S atom-pair swap [1]
Key Reagent	Elemental Sulfur (S) [1]
Proposed Mechanism	ANORRC (Addition of Nucleophile, Ring Opening, Ring Closing) [1]
Critical Intermediate	Streptocyanine [1]
Primary Advantage	Installs a versatile aldehyde handle for further derivatization [1]

## Experimental Workflow

The following diagram illustrates the general workflow for this skeletal editing protocol, from setup to analysis.



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## Key Considerations for Implementation

- **Scope:** While the method shows broad functional group tolerance, its performance with specific, highly complex pyridine-containing drugs should be empirically verified. The original publication [1] is

the best resource for assessing the full substrate scope.

- **Comparison to Other Methods:** This CN-to-S swap is distinct from other recent skeletal editing strategies, such as the conversion of pyridines to benzenes via a **CN-to-CC atom-pair swap**, which uses dearomatization, cycloaddition with alkynes, and retrocyclization [2] [3].
- **Consult Primary Source:** For complete reproducibility, it is essential to consult the full-text article in the primary journal, which will contain exhaustive details on reaction conditions, substrate scope, and characterization data for all compounds.

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## References

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